MTB is a water-soluble organic molecule derived from thymolsulfonphthalein []. It belongs to a class of chemicals called sulfonphthalein indicators, known for changing color at specific pH ranges.
The structure of MTB features a central benzene ring linked to two thymolsulfonphthalein groups []. These groups contain both acidic and basic functional groups, allowing MTB to exist in different charged states depending on the surrounding pH. The interplay between these groups is responsible for the color change properties of MTB.
MTB undergoes a reversible protonation reaction, where it gains or loses a hydrogen ion (H+) in response to changes in pH. In acidic solutions (low pH), MTB exists in its protonated form (HMTB), appearing red. As the pH increases, MTB loses its proton and transitions to the deprotonated form (MTB-), becoming yellow. This reaction can be represented by the following equation:
HMTB (red) + H+ ↔ MTB- (yellow)
MTBS functions as a versatile pH indicator, changing its color based on the acidity of the solution. It exhibits two distinct color changes:
This property makes MTBS useful for various applications, including:
MTBS can form stable complexes with specific metal ions, making it valuable for complexometric titrations. This technique uses a chelating agent (MTBS in this case) to bind with a metal ion in a known ratio. The endpoint of the titration is determined by a color change indicator, allowing for the quantification of the metal ion present.
MTBS is particularly effective in titrating: